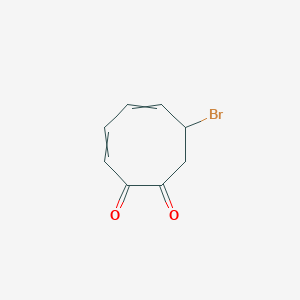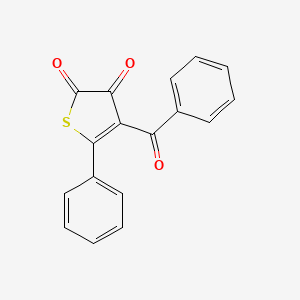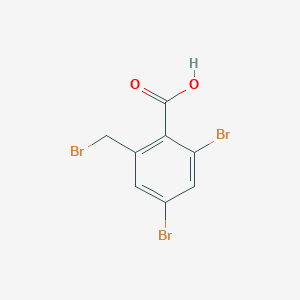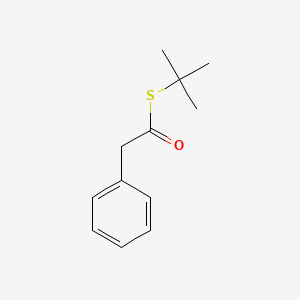
7-Bromocycloocta-3,5-diene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromocycloocta-3,5-diene-1,2-dione is a chemical compound characterized by a bromine atom attached to a cyclooctadiene ring with two ketone groups at positions 1 and 2. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromocycloocta-3,5-diene-1,2-dione typically involves the bromination of cycloocta-3,5-diene-1,2-dione. This can be achieved through the addition of bromine (Br2) to the diene under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-bromination and ensure selective formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromocycloocta-3,5-diene-1,2-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Cycloaddition Reactions: The compound can participate in Diels-Alder reactions due to the presence of conjugated diene systems.
Oxidation and Reduction: The ketone groups can be reduced to alcohols or further oxidized to carboxylic acids under suitable conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Cycloaddition: Dienophiles such as maleic anhydride under thermal or catalytic conditions.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
Substitution: Formation of substituted cyclooctadiene derivatives.
Cycloaddition: Formation of cyclohexene derivatives.
Oxidation/Reduction: Formation of alcohols or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
7-Bromocycloocta-3,5-diene-1,2-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in cycloaddition reactions.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 7-Bromocycloocta-3,5-diene-1,2-dione involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the conjugated diene system make it a versatile intermediate in various organic reactions. The molecular targets and pathways depend on the specific reaction it undergoes, such as forming new carbon-carbon bonds in cycloaddition reactions or substituting the bromine atom in nucleophilic substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cycloocta-1,3-diene: Lacks the bromine and ketone groups, making it less reactive in certain reactions.
Cycloocta-1,5-diene: Similar structure but different reactivity due to the position of double bonds.
Cycloocta-1,3,5-triene: Contains an additional double bond, altering its chemical properties.
Uniqueness
7-Bromocycloocta-3,5-diene-1,2-dione is unique due to the presence of both bromine and ketone groups, which enhance its reactivity and make it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions, including cycloaddition and substitution, sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
61173-47-5 |
|---|---|
Molekularformel |
C8H7BrO2 |
Molekulargewicht |
215.04 g/mol |
IUPAC-Name |
7-bromocycloocta-3,5-diene-1,2-dione |
InChI |
InChI=1S/C8H7BrO2/c9-6-3-1-2-4-7(10)8(11)5-6/h1-4,6H,5H2 |
InChI-Schlüssel |
VOYSJHMCQUOXIY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C=CC=CC(=O)C1=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl(diphenyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14587700.png)




![N,1,1-Trimethyl-N-[4-(trifluoromethyl)phenyl]boranamine](/img/structure/B14587734.png)
![1-Azabicyclo[2.2.2]octan-3-yl hydroxyacetate](/img/structure/B14587742.png)
![1-[4-(Benzyloxy)phenyl]-2-phenylprop-2-en-1-one](/img/structure/B14587745.png)
![Bicyclo[5.2.2]undec-8-ene](/img/structure/B14587752.png)
![N-[2-(4-Propanoylphenyl)ethyl]benzamide](/img/structure/B14587757.png)
![N-(2-{4-[3-Oxo-3-(thiomorpholin-4-yl)propyl]phenyl}ethyl)benzamide](/img/structure/B14587759.png)
![5-Acetyl-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one](/img/structure/B14587775.png)
